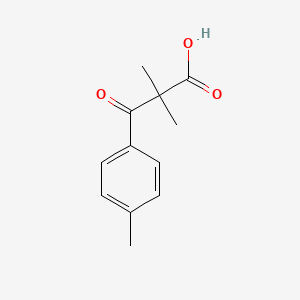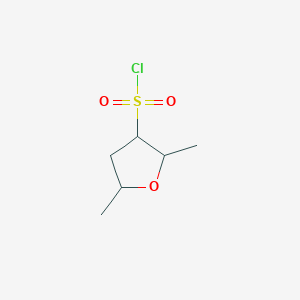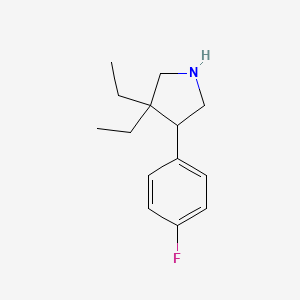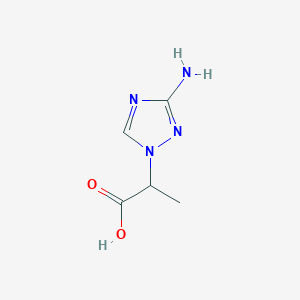![molecular formula C13H13N3O5 B13207167 Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207167.png)
Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group, a methyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of a β-keto ester with hydrazine hydrate to form the pyrazole ring. This reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the pyrazole derivative is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Esterification: The final step involves the esterification of the pyrazole derivative with methanol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
作用机制
The mechanism of action of Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
2-Methyl-5-nitrophenol: Another nitrophenyl derivative with different chemical properties.
Uniqueness
Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
分子式 |
C13H13N3O5 |
|---|---|
分子量 |
291.26 g/mol |
IUPAC 名称 |
methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H13N3O5/c1-8-9(7-12(17)21-2)13(18)15(14-8)10-5-3-4-6-11(10)16(19)20/h3-6,14H,7H2,1-2H3 |
InChI 键 |
TWXNUKZGCDOYHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2[N+](=O)[O-])CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)


![3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13207124.png)


![N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide](/img/structure/B13207138.png)

![N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B13207160.png)

![2-[(2,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13207171.png)
![Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13207174.png)
